3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic heterocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core substituted with a 3-fluorophenyl group at position 3 and a thione functional group at position 2.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c14-10-3-1-2-9(8-10)11-12(18)17-13(16-11)4-6-15-7-5-13/h1-3,8,15H,4-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCZOGXFEQCVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=S)C(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 3-fluoroaniline with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of thiourea as a sulfur source, which reacts with the spirocyclic precursor in the presence of a base such as sodium methoxide in methanol. The reaction is typically carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Molecular and Substituent Comparison
*Inferred molecular formula based on structural similarity to C₁₄H₁₆ClN₃S , replacing Cl with F and adjusting hydrogen count.
Key Observations :
Table 2: Comparative Bioactivity
Key Findings :
- Anticancer Potential: Triazaspiro compounds with 2,4-diaminopyrimidine cores exhibit moderate to high activity against lung (A549, IC₅₀ = 2.14 µM) and colon (HCT-116, IC₅₀ = 3.59 µM) cancer cell lines . The target compound’s 3-fluorophenyl group may enhance selectivity for tyrosine kinase targets compared to phenyl or chlorophenyl analogs .
- Enzyme Modulation: Spiroimidazolidinones with N-hydroxy groups (e.g., compound 27b ) demonstrate NO donor activity, suggesting that the thione group in the target compound could similarly interact with metalloenzymes or redox-sensitive pathways.
Biological Activity
The compound 3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a member of the spirocyclic compounds characterized by a unique structural framework that includes three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C13H14FN3S
- Molecular Weight : 247.34 g/mol
- Structural Features : The spiro structure contributes to its distinctive chemical properties, allowing for interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazaspiro compounds can inhibit the growth of various bacterial strains and fungi. The presence of the fluorophenyl group enhances the lipophilicity and biological activity of the compound, facilitating better membrane penetration and interaction with microbial targets.
Anticancer Potential
The anticancer activity of this compound has been investigated through various in vitro assays. Preliminary results suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that are critical for tumor growth.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of This compound on human cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
- Mechanistic Insights : Further investigations revealed that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, indicating its potential as a lead compound for developing new anticancer therapies.
Interaction Studies
Interaction studies have focused on the binding affinity of This compound to various molecular targets:
- Enzymatic Inhibition : The compound has shown promising results in inhibiting enzymes such as topoisomerases and kinases involved in cancer progression.
- Receptor Binding : It has been observed to bind effectively to certain receptors implicated in neuropsychiatric disorders, suggesting potential applications in treating conditions like schizophrenia.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of This compound , a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Notable Differences | Biological Activity |
|---|---|---|---|
| 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one | Structure | Lacks fluorine substitution | Lower antimicrobial activity |
| 8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one | Structure | Contains a benzyl group | Enhanced receptor binding |
| 8-Methyl-1,2,4,8-tetraazaspiro[4.5]decane derivatives | Structure | Different nitrogen count | Varied pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
